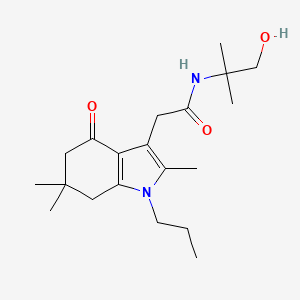![molecular formula C21H26N2O B4933042 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)
1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPBP, and it has been found to have a number of interesting properties that make it useful for a variety of applications. In
科学研究应用
1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine has been studied for its potential use in a variety of scientific research applications. One area where this compound has shown promise is in the study of the nervous system. It has been found to have an effect on the release of neurotransmitters, which could make it useful in the treatment of certain neurological disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer. It has been found to have an effect on the growth and proliferation of cancer cells, which could make it useful as a chemotherapeutic agent.
作用机制
The mechanism of action of 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is believed to act on a number of different targets within the body. One of the main targets is the nervous system, where it has been found to affect the release of neurotransmitters. Additionally, this compound has been found to have an effect on the growth and proliferation of cancer cells, which suggests that it may act on other targets within the body as well.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In the nervous system, it has been found to affect the release of neurotransmitters such as dopamine and norepinephrine. Additionally, this compound has been found to have an effect on the growth and proliferation of cancer cells, which suggests that it may have a role in regulating cell growth and division.
实验室实验的优点和局限性
One advantage of using 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is that it has been found to have a number of interesting properties that make it useful for a variety of applications. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design experiments that will yield meaningful results.
未来方向
There are a number of future directions for research on 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine. One area where this compound could be studied further is in the treatment of neurological disorders. It has been found to affect the release of neurotransmitters, which suggests that it may have a role in regulating the activity of the nervous system. Additionally, this compound could be studied further in the treatment of cancer. It has been found to have an effect on the growth and proliferation of cancer cells, which suggests that it may have potential as a chemotherapeutic agent. Finally, this compound could be studied further to better understand its mechanism of action and to identify other targets within the body that it may act on.
合成方法
The synthesis method for 1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine involves a series of chemical reactions. The starting materials are 3-phenoxybenzaldehyde and 1-methyl-1,2,3,4-tetrahydroisoquinoline. These two compounds are reacted together in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 1-methyl-2-(3-phenoxybenzyl)tetrahydroisoquinoline. This intermediate is then reacted with a cyclization agent such as trifluoroacetic acid to form the final product, this compound.
属性
IUPAC Name |
1-methyl-2-[(3-phenoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-21-11-6-12-22(21)13-14-23(17)16-18-7-5-10-20(15-18)24-19-8-3-2-4-9-19/h2-5,7-10,15,17,21H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEOUCDXRBFVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)

![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)
